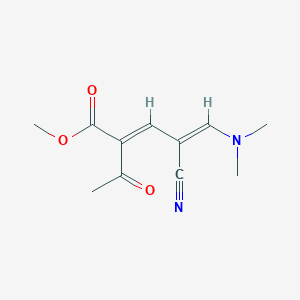

![molecular formula C18H14ClNO3S2 B4624243 5-{3-[(4-氯苄基)氧基]-4-甲氧基苄亚lidene}-2-硫代-1,3-噻唑烷-4-酮](/img/structure/B4624243.png)

5-{3-[(4-氯苄基)氧基]-4-甲氧基苄亚lidene}-2-硫代-1,3-噻唑烷-4-酮

描述

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives, including compounds similar to the one , typically involves condensation reactions. For instance, a novel addition reaction of o-aminobenzenethiol to 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones has been reported, leading to various derivatives through thermal cyclization and oxidation processes (Nagase, 1974). Another synthesis approach involves refluxation of 4-(4-methoxybenzylidene)-1-{4-[(substitutedbenzylidene)amino]phenyl}-2-methyl-imidazol-5-one with thioglycolic acid, yielding thiazolidin-4-one derivatives (Patel et al., 2010).

Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives, including those with chlorobenzyl groups, has been extensively studied through crystallography and spectroscopy. For example, a study on (Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one revealed insights into its non-planar structure and intramolecular contacts, aiding in understanding its chemical behavior (Khelloul et al., 2016).

Chemical Reactions and Properties

Thiazolidin-4-one derivatives engage in various chemical reactions, including addition reactions with thiols and nucleophilic attacks, leading to a range of products. The reactions often involve transformations under specific conditions, such as thermal cyclization and oxidation, which significantly affect their chemical properties (Nagase, 1974).

Physical Properties Analysis

The physical properties of thiazolidin-4-one derivatives are closely linked to their molecular structure. Factors such as solubility, melting points, and crystalline structure are influenced by the molecular geometry and the nature of substituents on the thiazolidinone ring, as seen in compounds like (Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one (Khelloul et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of thiazolidin-4-one derivatives, are determined by their functional groups and molecular structure. The presence of the thioxo group and the substitution pattern on the thiazolidinone ring play a crucial role in dictating their chemical behavior, as demonstrated by various synthesis and reaction studies (Nagase, 1974; Patel et al., 2010).

科学研究应用

抗菌活性

- 罗丹明-3-乙酸衍生物:与指定化学结构相关的化合物已显示出作为抗菌剂对抗一系列细菌、分枝杆菌和真菌的潜力。特别是,发现某些衍生物对结核分枝杆菌和非结核分枝杆菌具有显着的活性,以及对革兰氏阳性细菌(包括耐甲氧西林金黄色葡萄球菌 (MRSA))的显着抗菌活性 (Krátký, Vinšová, & Stolaříková, 2017).

- 新型 N-(芳基-氧代-烷基)-5-芳亚甲基-噻唑烷-2,4-二酮:一系列合成的衍生物对革兰氏阳性和革兰氏阴性细菌的致病菌株表现出抑制活性,以及对白色念珠菌的抗真菌活性。一些化合物对特定细菌菌株的活性优于参考药物 (Stana 等人,2014).

抗癌特性

- 噻唑和 2-硫代咪唑烷二酮衍生物:对这些衍生物的研究探索了它们在抗菌和抗癌应用中的潜力。这些化合物的合成和表征为进一步研究其生物活性奠定了基础 (Sherif、Eldeen 和 Helal,2013).

其他应用

- 超分子结构:对相关化合物的超分子结构的研究提供了对它们在材料科学和药物设计中潜在应用的见解,强调了氢键在形成二聚体、链和片层中的重要性 (Delgado 等人,2005).

- 杀菌剂研究:该化合物与硫醇的反应性导致具有潜在杀菌性质的新型加合物,突出了其多功能性和发展成新型农用化学品的潜力 (Nagase,1974).

属性

IUPAC Name |

(5E)-5-[[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3S2/c1-22-14-7-4-12(9-16-17(21)20-18(24)25-16)8-15(14)23-10-11-2-5-13(19)6-3-11/h2-9H,10H2,1H3,(H,20,21,24)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKWHYMIVPBZFS-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{3-[(4-Chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

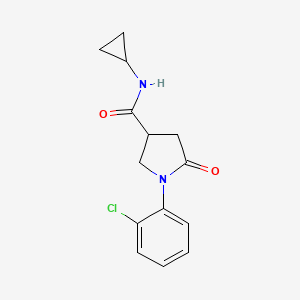

![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)

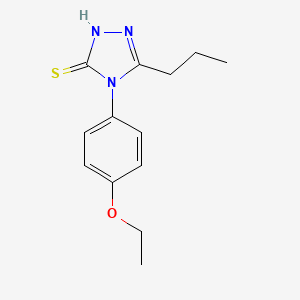

![isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)

![2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4624174.png)

![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4624186.png)

![N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4624189.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4624208.png)

![3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4624209.png)

![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B4624223.png)

![N-{4-[5-(ethylthio)-1H-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4624225.png)

![[9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4624231.png)

![3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4624236.png)